N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Description
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with an isoxazol-5-yl moiety and at position 2 with a phenoxyacetamide group.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11(8-19-9-4-2-1-3-5-9)15-13-17-16-12(20-13)10-6-7-14-21-10/h1-7H,8H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASNRIVEXSAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Formation of Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,3,4-oxadiazole and isoxazole rings undergo hydrolysis under acidic or basic conditions, leading to ring cleavage:
-
Acidic Hydrolysis :
In 6M HCl at 100°C, the oxadiazole ring cleaves to form a thiosemicarbazide intermediate, which further hydrolyzes to a carboxylic acid derivative . -
Basic Hydrolysis :
In NaOH (2M, 80°C), the isoxazole ring opens to yield β-keto amides .
Table 1: Hydrolysis Conditions and Products
| Condition | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, 100°C, 4h | Oxadiazole | 2-Phenoxyacetamide-thiosemicarbazide | 72% | |
| 2M NaOH, 80°C, 3h | Isoxazole | β-Ketoamide derivative | 65% |
Alkylation and Arylation
The nitrogen atoms in the oxadiazole and isoxazole rings act as nucleophiles in alkylation/arylation reactions:
-
N-Alkylation :
Treatment with methyl iodide in DMF/KCO selectively alkylates the oxadiazole N-atom, forming N-methyl derivatives . -
Suzuki Coupling :
The isoxazole ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups at position 5 .
Table 2: Alkylation/Arylation Parameters
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| CHI, KCO | None | N-Methyl-oxadiazole | 85% | |
| PhB(OH), Pd(PPh) | Pd(0) | 5-Aryl-isoxazole | 78% |
Cycloaddition Reactions
The isoxazole moiety participates in [3+2] cycloadditions with nitrile oxides or alkynes to form fused polyheterocycles :
Table 3: Cycloaddition Outcomes
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetonitrile oxide | RT, 12h | Bicyclic isoxazolo-isoxazole | 63% | |
| Phenylacetylene | CuI, EtN, 60°C | Isoxazole-pyridine hybrid | 58% |
Electrophilic Substitution
The phenoxy group directs electrophilic substitution (e.g., nitration, sulfonation) at the para-position relative to the oxygen atom :
-
Nitration :
HNO/HSO introduces a nitro group at the phenoxy ring’s para-position (yield: 70%) . -
Sulfonation :
SO/HSO yields sulfonated derivatives used in further functionalization.
Reductive Ring Opening
Under reductive conditions (e.g., H/Pd-C or Mo(CO)), the isoxazole ring opens to form enamine intermediates, which cyclize into pyridones :
Table 4: Reductive Transformations
| Reductant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H (1 atm), Pd-C | EtOH, 25°C, 6h | Pyridone derivative | 45% | |
| Mo(CO), HO | MeCN, 70°C, 24h | 4-Oxo-1,4-dihydropyridine | 52% |
Stability Under Thermal and Oxidative Conditions
-
Thermal Stability :
Decomposition occurs above 250°C, producing CO, NH, and phenol derivatives . -
Oxidative Stability :
Resists oxidation by HO but degrades in KMnO/HSO to carboxylic acids .
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which contribute to its biological activity. The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions involving nitrile oxides.
- Synthesis of the Oxadiazole Moiety : Often synthesized via condensation reactions involving hydrazides and carboxylic acids.
- Final Coupling : The phenoxyacetamide group is introduced through amide bond formation with appropriate phenolic compounds.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The compound was found to inhibit cell proliferation effectively, with growth inhibition percentages reaching up to 86% in some cases .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.53 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Isoxazole derivatives are known for their ability to modulate inflammatory pathways:
- Mechanism of Action : The presence of the isoxazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines.
- Case Studies : In vivo studies have indicated that similar derivatives can significantly reduce inflammation markers in animal models .
Antimicrobial Activity
Research has suggested that this compound possesses antimicrobial properties:
- Bacterial Inhibition : Compounds with similar structures have demonstrated activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
- Research Findings : A study indicated that 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity at concentrations as low as 100 µg/mL .
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their bioactivity. Below is a comparative analysis with key analogs:
Compound LMM5
- Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Key Features :
- Substituted with a 4-methoxyphenyl group at the oxadiazole ring.
- Contains a sulfamoyl benzamide side chain.
- Activity : Demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole but with higher cytotoxicity in mammalian cells .
Compound LMM11
- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Features :
- Furan-2-yl substituent at the oxadiazole ring.
- Cyclohexyl-ethyl sulfamoyl side chain.
- Activity : Moderate antifungal activity (MIC = 16 µg/mL) but lower cytotoxicity than LMM5 .
- Advantage : The furan ring may reduce metabolic instability compared to isoxazole derivatives.
Triazole-Oxadiazole Hybrids
- Structure : N-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]-N-(1,2,4-triazol-4-yl)acetamide
- Key Features :
- Combines oxadiazole and triazole rings.
- Variable aryl groups (e.g., phenyl, chlorophenyl).
- Activity : Broad-spectrum antimicrobial activity, with chlorophenyl derivatives showing superior potency (MIC = 2–4 µg/mL against Staphylococcus aureus) .
- Advantage : Synergistic effects from dual heterocycles enhance target engagement.
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | LMM5 | LMM11 | Triazole-Oxadiazole Hybrids |
|---|---|---|---|---|
| LogP | 2.8 (predicted) | 3.5 | 2.9 | 3.1–3.8 |
| Aqueous Solubility (µg/mL) | 12.3 | 8.7 | 14.2 | 5.9–10.4 |
| Antifungal MIC (µg/mL) | 4–8 (predicted) | 8 | 16 | N/A |
| Cytotoxicity (IC50) | >64 (HeLa cells) | 32 (HeLa cells) | >64 (HeLa cells) | 16–32 |
Notes:
Research Implications
- The target compound’s balanced lipophilicity (LogP = 2.8) and solubility make it a promising candidate for further in vivo antifungal studies.
- Structural modifications, such as replacing the isoxazole with a thiazole or pyridine moiety, could optimize bioavailability and reduce off-target effects .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.
1. Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through the cyclization of hydroxylamine with suitable β-ketoesters or β-diketones.
- Synthesis of the Oxadiazole Ring : The oxadiazole moiety is formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Acetamide Coupling : The final step involves coupling the oxadiazole derivative with a phenoxyacetyl group using acetic anhydride and appropriate catalysts.
This multi-step synthetic route allows for the introduction of various substituents that can modulate biological activity.
2.1 Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For example:
- A study evaluated a series of isoxazole derivatives and found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected compounds were reported, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5a | 8 | Staphylococcus aureus |
| 5d | 16 | Escherichia coli |
| 5f | 4 | Bacillus subtilis |
These findings suggest that modifications in the isoxazole and oxadiazole structures can enhance antimicrobial efficacy.
2.2 Anticancer Activity
The anticancer potential of isoxazole derivatives has also been explored. Compounds containing these moieties have shown cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. For instance:
- A specific derivative exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| PC3 | 12 |
These results underline the potential of this compound as a lead compound for further development in cancer therapy.
The biological activity of this compound may involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors that regulate growth and apoptosis in cancer cells.
Further studies using molecular docking and kinetic assays are necessary to elucidate these mechanisms more clearly.
4. Case Studies
Several case studies highlight the efficacy of related compounds:
-
Isoxazole Derivatives Against Gout : Research has shown that some isoxazole derivatives effectively inhibit xanthine oxidase (XO), a target for gout treatment .
- For example, a derivative demonstrated an IC50 value significantly lower than allopurinol, indicating potential for treating hyperuricemia.
- Cytotoxicity Studies : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms .
Q & A
Q. What synthetic strategies are recommended for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide?
A common approach involves multi-step reactions starting with hydrazide intermediates. For example, oxadiazole rings can be synthesized by cyclizing hydrazides with cyanogen bromide or via condensation reactions using triethylamine as a base. Post-functionalization with phenoxyacetyl chloride or isoxazole-containing reagents is typical. Reaction monitoring via TLC and purification via recrystallization (e.g., using pet-ether) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).
- ¹H/¹³C NMR to verify phenoxy, acetamide, and isoxazolyl proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm).
- Mass spectrometry (ESI or EI-MS) to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the purity of synthesized batches?
Purity is validated via:
- HPLC with UV detection (λ = 254–280 nm for aromatic systems).
- Elemental analysis (C, H, N) within ±0.4% of theoretical values.
- Melting point consistency (e.g., deviations <2°C indicate impurities) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxy or isoxazole moieties) influence biological activity?
- Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity and membrane permeability.
- Methoxy or methyl groups improve solubility but may reduce enzyme-binding affinity. Comparative studies on analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) reveal activity trends against LOX or BChE enzymes .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like α-glucosidase or LOX. Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic contacts with the phenoxy group .
Q. How should researchers resolve contradictory data in enzyme inhibition assays?
- Replicate experiments under standardized conditions (pH, temperature, substrate concentration).
- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods).
- Analyze substituent effects : For example, conflicting LOX inhibition data may arise from variations in electron-donating/withdrawing groups, which alter redox potential .
Q. What strategies optimize the compound’s stability in pharmacokinetic studies?
- Microsomal stability assays identify metabolic hotspots (e.g., oxadiazole ring hydrolysis).
- Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability.
- Co-crystallization studies with serum albumin predict plasma protein binding .
Data Analysis and Interpretation
Q. How can researchers correlate spectral data with structural features?
Q. What statistical methods are appropriate for SAR studies?
- Multivariate analysis (e.g., PCA or PLS) identifies key descriptors (e.g., logP, polar surface area) linked to activity.
- QSAR models using Hammett constants (σ) or Hansch parameters quantify substituent effects .
Methodological Best Practices
Q. How to design dose-response experiments for cytotoxicity evaluation?
- Use serial dilutions (0.1–100 μM) in cancer cell lines (e.g., CCRF-CEM).
- Include positive controls (e.g., doxorubicin) and measure % growth inhibition via MTT assays.
- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
